3,5-Dihydroxy-D-Phenylalanine

Description

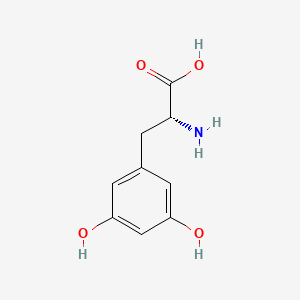

3,5-Dihydroxy-D-Phenylalanine (D-DOPA) is a non-proteinogenic amino acid characterized by two hydroxyl groups at the 3 and 5 positions of the phenyl ring and a D-configuration at the chiral center. This structural arrangement distinguishes it from its L-isomer and other tyrosine derivatives.

Properties

Molecular Weight |

197.19 |

|---|---|

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomer: 3,5-Dihydroxy-L-Phenylalanine (L-DOPA)

The L-isomer of 3,5-Dihydroxy-Phenylalanine is a well-studied compound, particularly in neurological contexts as a precursor to dopamine. Key differences include:

- Stereochemistry : The D-configuration of 3,5-Dihydroxy-D-Phenylalanine renders it biologically distinct, as enzymes and receptors often exhibit chirality-specific interactions. For example, L-DOPA is metabolized to dopamine in the brain, whereas the D-isomer lacks this activity .

- Applications : L-DOPA is a frontline treatment for Parkinson’s disease, while the D-isomer may serve niche roles in synthetic chemistry or as a chiral building block .

Table 1: Stereoisomer Comparison

| Property | This compound | 3,5-Dihydroxy-L-Phenylalanine |

|---|---|---|

| Configuration | D | L |

| Biological Activity | Limited neurological role | Dopamine precursor |

| CAS Number | Not provided | Referenced in |

Halogenated Derivatives

3,5-Diiodo-L-Tyrosine

- Structure : Replaces hydroxyl groups with iodine atoms at positions 3 and 5.

- Role in Biology : A precursor in thyroxine (T4) and triiodothyronine (T3) biosynthesis. The iodine atoms are critical for thyroid hormone function, unlike the hydroxyl groups in D-DOPA .

- Applications : Used in thyroid disorder research and radiolabeling studies .

3,5-Dibromo-D-Phenylalanine

Table 2: Halogenated Derivatives Comparison

| Compound | Substituents | Molecular Weight | Key Applications |

|---|---|---|---|

| This compound | -OH, -OH | ~197.18 (est.) | Antioxidant, intermediate |

| 3,5-Diiodo-L-Tyrosine | -I, -I | 433.00 | Thyroid hormone synthesis |

| 3,5-Dibromo-D-Phenylalanine | -Br, -Br | 322.98 | Synthetic chemistry |

Functional Group Analogs: Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure : Features a 3,4-dihydroxy phenyl group conjugated to an acrylic acid moiety.

- Comparison :

Pharmacological Analogs: Thyroxine (T4) and Triiodothyronine (T3)

- Structure : Thyroid hormones with iodinated tyrosine residues. T4 has four iodine atoms, while T3 has three.

- Comparison: Substituents: Thyroxine derivatives rely on iodine for hormone-receptor binding, whereas D-DOPA’s hydroxyl groups may facilitate metal ion coordination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.